Lgh-447

PIM kinase inhibition enzyme kinetics target engagement

LGH-447 (PIM447) is the premier pan-PIM kinase inhibitor for translational oncology research, offering picomolar Ki (6–18 pM) against PIM1/2/3 with an exceptional >10⁵-fold selectivity window—eliminating off-target confounding observed with SGI-1776 or AZD1208. Its unique dual antimyeloma and bone-protective mechanism (osteoclast inhibition + osteoblast stimulation) is unreported for other PIM inhibitors. With 84% oral bioavailability and established in vivo efficacy in MM/AML xenograft models, this compound is optimum for IND-enabling studies and PK/PD investigations. Procure LGH-447 to ensure data integrity and translational relevance.

Molecular Formula C24H23F3N4O
Molecular Weight 440.5 g/mol
CAS No. 1210608-43-7
Cat. No. B560061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLgh-447
CAS1210608-43-7
SynonymsPIM447;  PIM 447;  PIM-447
Molecular FormulaC24H23F3N4O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
InChIInChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1
InChIKeyVRQXRVAKPDCRCI-ZNMIVQPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LGH447 (CAS 1210608-43-7) Pan-PIM Kinase Inhibitor Procurement Guide for Hematological Malignancy Research


LGH447 (also known as PIM447) is a synthetic small molecule pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3 with picomolar potency [1]. This orally bioavailable ATP-competitive inhibitor is under clinical investigation for relapsed/refractory multiple myeloma and acute myeloid leukemia [2]. LGH447 has advanced to Phase 1/2 clinical trials and is recognized as a chemical probe for PIM kinase research [3].

Why Generic Substitution of LGH447 with Other PIM Inhibitors is Not Advisable for Research Applications


Simple substitution of LGH447 with another pan-PIM inhibitor (e.g., SGI-1776, AZD1208, or CX-6258) or a less active stereoisomer is scientifically unjustified due to profound differences in target engagement potency, kinase selectivity window, and off-target activity profiles. LGH447 exhibits picomolar Ki values against PIM1/2/3, whereas many in-class alternatives display nanomolar potency, translating to orders-of-magnitude differences in cellular efficacy [1]. Furthermore, LGH447 demonstrates exceptional selectivity in broad kinase panels, with off-target inhibition occurring only at micromolar concentrations (>10⁵-fold differential), whereas other PIM inhibitors often exhibit significant off-target kinase inhibition that confounds experimental interpretation . These quantitative disparities directly impact experimental outcomes, PK/PD relationships, and translational relevance, necessitating compound-specific procurement.

LGH447 Quantitative Differentiation Evidence vs. PIM Inhibitor Comparators


Picomolar PIM Kinase Potency: >1,000-Fold Higher Affinity vs. Pan-PIM Comparators

LGH447 binds PIM1, PIM2, and PIM3 with Ki values of 6 pM, 18 pM, and 9 pM respectively, representing picomolar affinity [1]. In direct comparison, the pan-PIM inhibitor CX-6258 exhibits IC50 values of 5 nM, 25 nM, and 16 nM for the same targets , while SGI-1776 shows IC50 values of 7 nM, 363 nM, and 69 nM . The potency differential ranges from ~833-fold (PIM1 vs. CX-6258) to >20,000-fold (PIM2 vs. SGI-1776).

PIM kinase inhibition enzyme kinetics target engagement

Kinase Selectivity Window: >100,000-Fold Differential vs. Off-Target Kinases

In a biochemical panel of 68 diverse protein kinases and 9 lipid kinases, LGH447 demonstrated remarkable selectivity: only PIM2 was significantly inhibited (IC50 <0.003 μM), while the biochemical IC50 for all other tested kinases exceeded 9 μM [1]. Off-target inhibition of GSK3β, PKN1, and PKCτ occurred only at IC50 values of 1-5 μM, representing a >10⁵-fold selectivity margin relative to its picomolar PIM Ki values . In contrast, SGI-1776 inhibits FLT3 and HASPIN at concentrations near its PIM IC50 , and AZD1208 exhibits measurable activity against multiple kinases outside the PIM family [2].

kinase selectivity off-target profiling chemical probe validation

In Vivo Pharmacokinetics: High Oral Bioavailability and Favorable Clearance Profile

LGH447 exhibits consistently high oral bioavailability across preclinical species: 84% in mouse, 70% in rat, and 71% in dog [1]. Clearance (CL) values are low to moderate: 20 mL/min/kg (mouse), 28 mL/min/kg (rat), and 8 mL/min/kg (dog), with large volumes of distribution (Vss) of 5.3, 6.4, and 3.6 L/kg, respectively [1]. In contrast, CX-6258 demonstrates lower oral bioavailability (~30-40% in rodents) and higher clearance [2], while AZD1208 exhibits variable bioavailability and dose-limiting toxicities in clinical trials [3].

pharmacokinetics oral bioavailability preclinical ADME

Dual Anti-Tumor and Bone-Protective Activity: Unique Differentiation from All Other PIM Inhibitors

LGH447 uniquely demonstrates both anti-tumor and bone-protective effects in preclinical models. In vitro, LGH447 inhibits osteoclast formation and resorption, downregulates key osteoclastogenic molecules, partially disrupts the F-actin ring, and simultaneously increases osteoblast activity and mineralization [1]. This dual mechanism is not reported for other clinically evaluated PIM inhibitors including SGI-1776, AZD1208, or CX-6258 [2]. In a disseminated orthotopic human xenograft model of multiple myeloma, LGH447 significantly reduced bone tumor burden [3].

osteoclast inhibition bone microenvironment multiple myeloma bone disease

Clinical Development Advancement: Phase 1/2 Data with Defined MTD and Safety Profile

LGH447 has progressed to Phase 1/2 clinical evaluation in relapsed/refractory multiple myeloma and AML, with a defined maximum tolerated dose (MTD) and safety profile established [1]. In the Phase 1 dose-escalation study, 19 patients were treated at doses ranging from 70 mg to 250 mg orally once daily, with a dose-limiting toxicity (grade 3 thrombocytopenia) observed at the 200 mg dose level [1]. In comparison, AZD1208 Phase 1 trials were terminated due to insufficient efficacy and toxicity concerns [2], and SGI-1776 clinical development has been discontinued [3].

clinical trial multiple myeloma maximum tolerated dose

Stereochemical Purity: >95,000-Fold Higher Activity vs. Less Active Enantiomer

The (1R,3S,5S) stereoisomer of LGH447 is the active configuration. The less active enantiomer (1S,3R,5R)-PIM447 dihydrochloride exhibits dramatically reduced potency with IC50 values of 0.095 μM (PIM1), 0.522 μM (PIM2), and 0.369 μM (PIM3) . This represents a >95,000-fold reduction in activity for PIM1 (6 pM vs. 95,000 pM) and a >29,000-fold reduction for PIM2 (18 pM vs. 522,000 pM) [1]. In contrast, other PIM inhibitors like SGI-1776 and AZD1208 are achiral or exist as single stereoisomers without such extreme activity differentials.

stereochemistry enantiomer activity quality control

LGH447 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


PIM2-Dependent Multiple Myeloma Cell Line Proliferation Studies

LGH447 demonstrates picomolar Ki (18 pM) against PIM2, the predominant isoform in multiple myeloma. In PIM2-dependent MM cell lines, LGH447 inhibits proliferation, mTOR-C1 signaling, and BAD phosphorylation at low nanomolar concentrations [1]. Its exceptional selectivity window (>10⁵-fold) ensures observed effects are attributable to PIM inhibition rather than off-target kinase activity, making it the preferred tool compound for dissecting PIM2-dependent signaling pathways in MM models [2].

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

With high oral bioavailability across species (84% mouse, 70% rat, 71% dog) and favorable clearance profiles, LGH447 is optimally suited for in vivo xenograft efficacy studies in multiple myeloma and AML models [1]. In subcutaneous xenograft models, LGH447 significantly inhibited tumor growth, and in a disseminated orthotopic human xenograft model of MM, it reduced bone tumor burden [2]. The compound's robust PK properties enable reliable once-daily oral dosing regimens.

Multiple Myeloma Bone Disease Microenvironment Investigations

LGH447 uniquely combines anti-tumor activity with bone-protective effects, including inhibition of osteoclast formation and resorption while stimulating osteoblast activity [1]. This dual mechanism is not reported for other PIM inhibitors (SGI-1776, AZD1208, CX-6258). Researchers investigating myeloma bone disease or osteoclast/osteoblast biology should preferentially select LGH447 to capture both tumor-intrinsic and microenvironmental effects [2].

Combination Therapy Studies with PI3K or Chemotherapeutic Agents

Preclinical studies demonstrate enhanced activity of LGH447 in combination with the PI3K inhibitor BYL719 in multiple myeloma models and with Cytarabine in AML models [1]. The defined clinical MTD and safety profile of LGH447 support its use in combination studies aimed at IND-enabling research or translational pharmacology [2]. Its high selectivity minimizes overlapping toxicities with combination partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lgh-447

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.